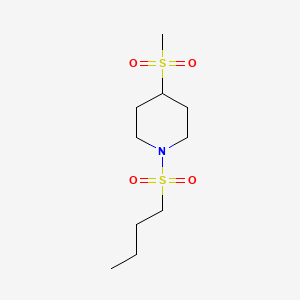

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

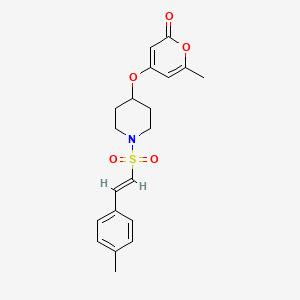

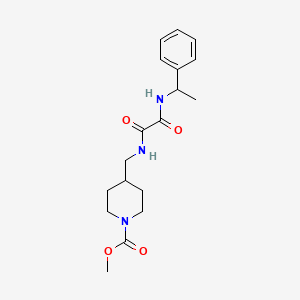

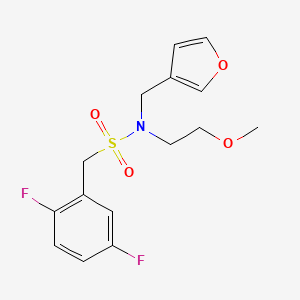

Piperidine derivatives, such as 1-(Methylsulfonyl)piperidine and 1-(phenylsulfonyl)piperidine , are often used in the synthesis of pharmaceuticals and agrochemicals . They are typically clear, colorless liquids that are miscible with water and many organic solvents .

Synthesis Analysis

The synthesis of piperidine derivatives often involves reactions with various amines and alcohols . For example, the primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation .Molecular Structure Analysis

Piperidine is an organic compound classified under the family of heterocyclic amines. Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Wissenschaftliche Forschungsanwendungen

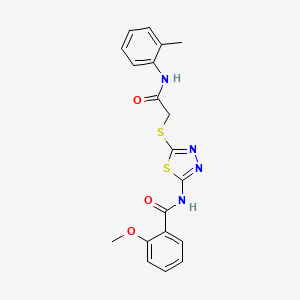

Polymer-Bound Piperidine Derivatives for Solid-Phase Synthesis

An efficient method for constructing 2-substituted-piperidin-4-one derivatives on solid support has been developed using polymer-bound precursors. This approach utilizes substituted divinyl ketones in heterocyclization reactions with amines, offering a novel pathway for synthesizing piperidine derivatives in a recyclable sulfinate form (Barco et al., 1998).

Electrolytes for Lithium-Ion Batteries

Research into binary electrolytes based on ionic liquid and sulfone for lithium-ion batteries highlights the role of sulfone in improving lithium salts solvability, ionic conductivity, and electrode compatibility. This combination does not compromise the wide electrochemical window and non-flammability of the ionic liquid, demonstrating enhanced discharge capacities in lithium-ion batteries (Xiang et al., 2013).

Activity Coefficients in Piperidinium Ionic Liquids

Investigations on piperidinium ionic liquids provide new data on activity coefficients for various solutes, contributing to the understanding of solvation phenomena and partitioning behavior in these novel solvents. Such studies are crucial for designing ionic liquids with tailored properties for specific applications (Paduszyński & Domańska, 2011).

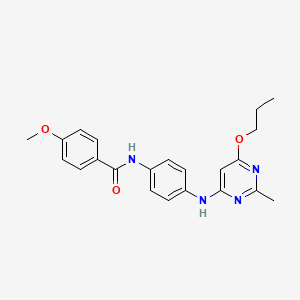

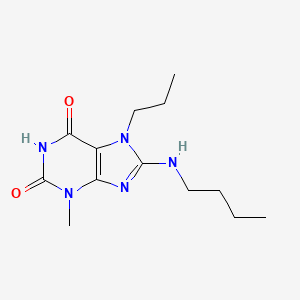

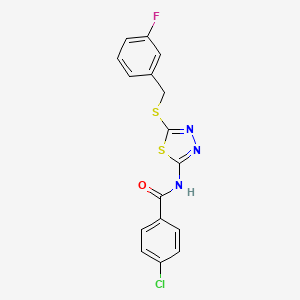

Selective Receptor Ligands

Research into N-alkylated arylsulfonamide derivatives of piperidines aims at designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. This study identifies potent and selective 5-HT7 receptor antagonists, contributing to the development of new therapeutic agents for CNS disorders (Canale et al., 2016).

Novel Ionic Liquid Electrolytes

A novel room temperature ionic liquid was synthesized and tested as an electrolyte for Li/S cells, demonstrating a wide potential window and improved dischargeability and reversibility for the sulfur cathode. This research contributes to the development of more efficient battery technologies (Yuan et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-butylsulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S2/c1-3-4-9-17(14,15)11-7-5-10(6-8-11)16(2,12)13/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNBPUIGVIVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Butylsulfonyl)-4-(methylsulfonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)

![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)

![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)

![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)